molecular formula C21H23N3O3S3 B2936955 methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 379239-20-0

methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2936955
CAS No.: 379239-20-0
M. Wt: 461.61
InChI Key: MCDXJVBABMTKBJ-UHFFFAOYSA-N
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Description

“Methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom .


Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings including a pyrimidine ring and a thiophene ring. The pyrimidine ring contains two nitrogen atoms, while the thiophene ring contains a sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites, including the nitrogen atoms in the pyrimidine ring and the sulfur atom in the thiophene ring .

Scientific Research Applications

Chemical Synthesis and Reaction Studies

Reaction Mechanisms and Synthetic Utility

The research on related compounds primarily involves understanding their synthesis, reaction mechanisms, and potential as intermediates for further chemical transformations. For instance, the study by Davoodnia et al. (2009) investigates the microwave-assisted synthesis of thieno[2,3-d]pyrimidines from 2-amino-4,5-dimethylthiophene-3-carboxamide and iso(and isothio)cyanates, highlighting the efficiency and utility of microwave irradiation in promoting these reactions Davoodnia et al., 2009.

Heterocyclic Compound Synthesis

Westerlund's study (1980) on the preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines by reacting active methylene nitriles with 3-azido-2-substituted thiophenes adds to the catalog of methods for synthesizing nitrogen-containing heterocycles, which are of significant interest due to their diverse biological activities Westerlund, 1980.

Advanced Materials and Biological Activity Studies

Novel Routes to Tetracyclic Compounds

Abbas et al. (2006) explored reactions leading to the formation of pyrido[3″,2″:4′,5′]-thieno[3′,2′:4,5]pyrimido[2,1-c][1,2,4,5]tetrazin-6(4H)-ones and other tetracyclic compounds, indicating potential for the development of complex heterocyclic systems with possible application in materials science or as pharmacophores Abbas et al., 2006.

Antioxidant and Antimicrobial Properties

The synthesis and evaluation of heterocyclic compounds, including thiazolidinones and azetidinones based on indolylthienopyrimidines, have been reported to exhibit promising antioxidant and antimicrobial activities. This suggests their potential use in developing new therapeutic agents Saundane et al., 2012.

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications in medicine and other fields. The development of new synthesis methods could also be a valuable area of research .

Properties

IUPAC Name

methyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S3/c1-11-12(2)29-19-16(11)18(22-10-23-19)28-9-15(25)24-20-17(21(26)27-3)13-7-5-4-6-8-14(13)30-20/h10H,4-9H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDXJVBABMTKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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